

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-fluorobenzotrifluoride

Cat. No.: B1360330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, has emerged as a critical building block in advanced chemical synthesis. Its unique molecular structure, featuring a trifluoromethyl group along with chlorine and fluorine substituents on a benzene ring, imparts distinct stability and reactivity. This guide provides an in-depth analysis of its molecular characteristics, physicochemical properties, synthesis protocols, and key applications, particularly in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Identity and Structure

3-Chloro-4-fluorobenzotrifluoride is systematically known as 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene.^[1] Its identity is confirmed by the CAS Registry Number 78068-85-6.^[2] The molecular formula is C₇H₃ClF₄.^[3]

The structure consists of a benzene ring substituted with three key functional groups:

- A chloro (Cl) group at position 3.
- A fluoro (F) group at position 4.
- A trifluoromethyl (CF₃) group at position 1.

This specific arrangement of electron-withdrawing groups (Cl, F, and especially CF₃) significantly influences the electron density of the aromatic ring, dictating its reactivity in synthetic transformations. The trifluoromethyl group, in particular, enhances the thermal stability and metabolic stability of molecules into which it is incorporated, a highly desirable trait in drug development.[4][5]

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions. It is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₃ClF₄).

- Carbon (C): 7 × 12.011 u
- Hydrogen (H): 3 × 1.008 u
- Chlorine (Cl): 1 × 35.453 u
- Fluorine (F): 4 × 18.998 u

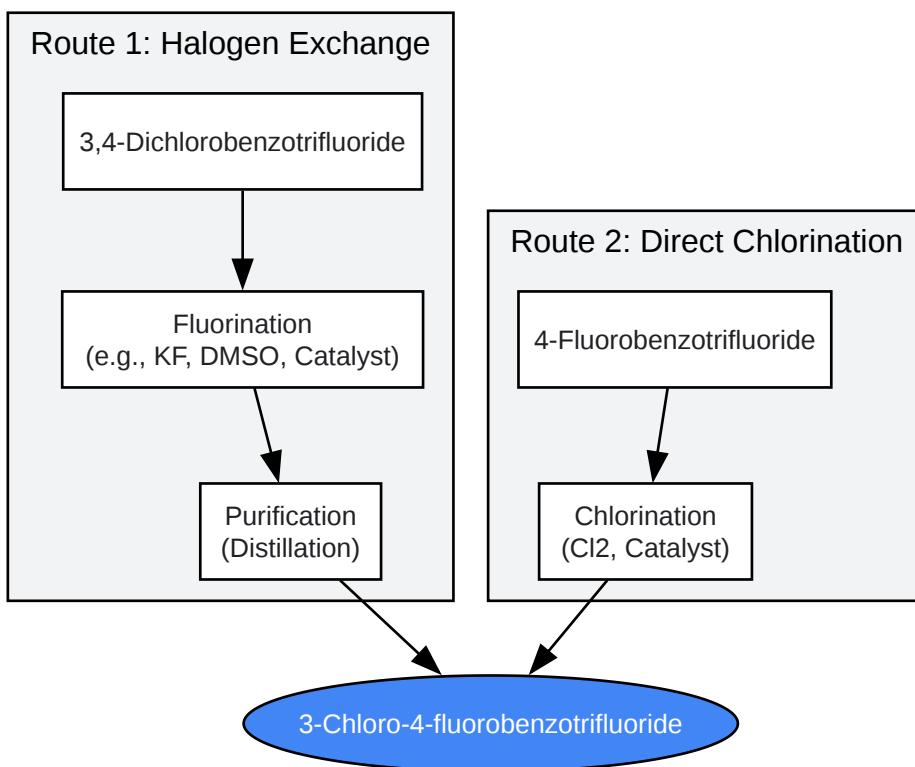
The calculated molecular weight is approximately 198.55 g/mol .[3][6] This value is consistently reported across major chemical suppliers and databases.[4][7]

Physicochemical Properties

The physical and chemical characteristics of **3-Chloro-4-fluorobenzotrifluoride** are crucial for its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Colorless to light red/green clear liquid	[4]
Molecular Formula	C ₇ H ₃ ClF ₄	[3]
Molecular Weight	198.55 g/mol	[3][6]
Boiling Point	137 °C at 760 mmHg	[1][4]
Density	~1.49 g/cm ³	[1][6]
Flash Point	42 °C (108 °F)	[1][6]
Refractive Index	~1.4355 (at 20°C)	[1][6]
Purity	Typically ≥ 98% (GC)	[4]
Storage Temperature	2 - 8 °C, in a dry, well-ventilated area	[4][8]

Synthesis and Reactivity


Common Synthetic Routes

The industrial production of **3-Chloro-4-fluorobenzotrifluoride** is critical for its availability as a chemical intermediate. While several methods exist, two prominent routes are:

- Fluorination of 3,4-Dichlorobenzotrifluoride: This method involves a halogen exchange (Halex) reaction where 3,4-dichlorobenzotrifluoride is treated with a fluoride source, such as anhydrous potassium fluoride (KF). The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[9][10] The use of a catalyst system, for instance containing copper halide and a crown ether, can significantly improve the reaction's selectivity and yield, resulting in a product purity exceeding 97%. [10] Upon completion, the product is isolated and purified by distillation.[11]
- Chlorination of 4-Fluorobenzotrifluoride: A more direct approach starts with the industrially available 4-fluorotoluene. This material is first converted to 4-fluorobenzotrifluoride, which is subsequently chlorinated using chlorine gas (Cl₂) to yield the final product.[9] This method is advantageous as it utilizes inexpensive starting materials.[9]

The following diagram illustrates a generalized synthetic workflow.

Generalized Synthesis Workflow for 3-Chloro-4-fluorobenzotrifluoride

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways to **3-Chloro-4-fluorobenzotrifluoride**.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of its substituents. The fluoro and chloro groups are ortho-, para-directing, while the trifluoromethyl group is a strong meta-directing deactivator. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the chlorine or fluorine atoms, particularly when activated by the potent electron-withdrawing CF₃ group. This reactivity is precisely why it is a valuable intermediate for introducing the 3-chloro-4-fluoro-substituted phenyl ring into larger, more complex molecules.

Applications in Research and Development

3-Chloro-4-fluorobenzotrifluoride is not typically an end-product but rather a crucial intermediate used to construct more complex molecules.[\[1\]](#)

- Pharmaceutical Development: This compound is a vital building block for creating Active Pharmaceutical Ingredients (APIs).[\[5\]](#) The incorporation of the trifluoromethyl group can enhance a drug's metabolic stability and bioavailability.[\[2\]](#)[\[5\]](#) For example, it is used in the synthesis of GPR40 agonists, which are compounds investigated for the treatment of type 2 diabetes.[\[2\]](#)[\[11\]](#)
- Agrochemical Formulations: In the agrochemical industry, it serves as an intermediate for advanced pesticides and herbicides.[\[2\]](#)[\[4\]](#) The chemical stability imparted by the fluorinated groups ensures long-lasting efficacy in the field.[\[1\]](#)
- Material Science: The compound is also valuable in creating specialty polymers and coatings that require high thermal stability and chemical resistance.[\[4\]](#)

Safety, Handling, and Storage

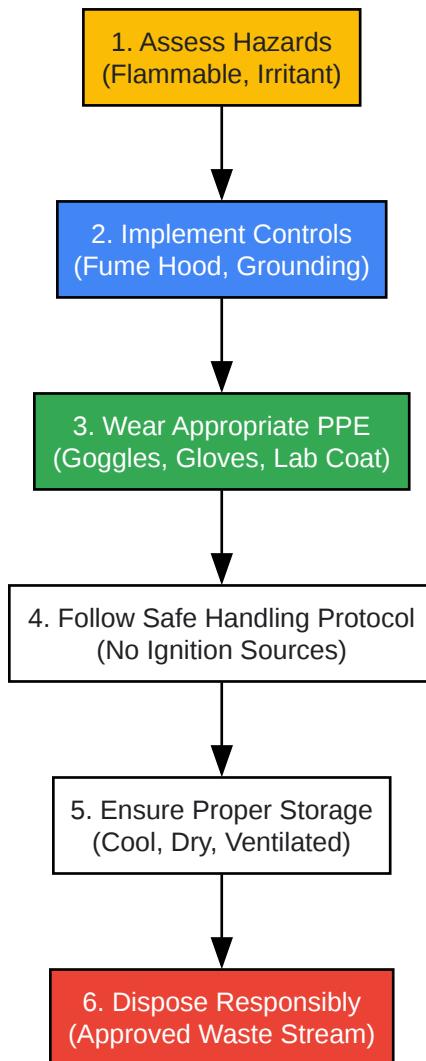
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. **3-Chloro-4-fluorobenzotrifluoride** is a flammable liquid and an irritant.[\[6\]](#)[\[7\]](#) Adherence to strict safety protocols is mandatory.

Hazard Identification

- Physical Hazards: Flammable liquid and vapor (H226).[\[7\]](#) Vapors can form explosive mixtures with air.[\[12\]](#)
- Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[7\]](#) It is harmful if swallowed.[\[12\]](#)
- Environmental Hazards: Toxic to aquatic life with long-lasting effects.[\[12\]](#)

Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#) Use explosion-proof electrical and lighting equipment.[\[12\]](#)


- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[\[13\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Safe Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources.[\[13\]](#) Ground and bond containers when transferring material to prevent static discharge. Do not eat, drink, or smoke in the work area.[\[12\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[8\]](#) Recommended storage temperature is between 2-8°C.[\[4\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The logical workflow for ensuring safety is outlined below.

Safety & Handling Workflow

[Click to download full resolution via product page](#)

Caption: A six-step workflow for the safe handling of chemical reagents.

Conclusion

3-Chloro-4-fluorobenzotrifluoride is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its molecular structure provides a unique combination of stability and targeted reactivity, making it an

indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and, most importantly, its safety requirements is essential for harnessing its full potential in innovation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. strem.com [strem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 10. CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. 3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 [chemicalbook.com]
- 12. cohizon.com [cohizon.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360330#3-chloro-4-fluorobenzotrifluoride-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1360330#3-chloro-4-fluorobenzotrifluoride-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com